[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a chiral pyrrolidine-derived compound featuring a chloro-acetyl group and a benzyl ester moiety. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors where stereochemistry and electrophilic reactivity are critical . The compound is cataloged under reference code 10-F083729 and is commercially available for research applications .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKPTIDHCISKEQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the pyrrolidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the chloroacetyl-pyrrolidine intermediate with ethyl carbamate and benzyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Industrial Chemistry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Functional Group Variations
- Chloro-acetyl vs. This property is critical in prodrug design or covalent inhibitor synthesis.
- Benzyl Ester vs. tert-Butyl Ester: A tert-butyl ester variant (synonym in ) offers greater steric protection for the carbamate group, improving stability under acidic conditions but requiring deprotection steps for further functionalization.
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with the molecular formula C17H23ClN2O3. It features a pyrrolidine ring, a chloroacetyl group, and a benzyl carbamate moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural complexity of this compound is significant for its biological activity. The presence of the chloroacetyl group enhances reactivity, while the pyrrolidine ring is known for its role in various biological interactions. The compound's stereochemistry also plays a crucial role in its pharmacological profile.
| Feature | Description |
|---|---|
| Molecular Formula | C17H23ClN2O3 |
| Molecular Weight | 320.83 g/mol |
| Key Functional Groups | Chloroacetyl, Benzyl carbamate, Pyrrolidine ring |
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of N-Acylethanolamine Acid Amidase (NAAA) : This compound has shown potent inhibition of rat NAAA with an IC50 value of 127 nM, suggesting its potential use in managing pain and inflammation by modulating endocannabinoid levels .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, related piperidine derivatives have demonstrated cytotoxic effects against tumor cell lines, suggesting a potential pathway for further research into cancer therapies .
- Cholinesterase Inhibition : The compound may also influence cholinergic signaling by inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Pain Management
A study evaluated the efficacy of this compound in rodent models of pain. The compound was administered to assess its antinociceptive effects following tissue injury. Results indicated significant reductions in pain behaviors compared to control groups, supporting its potential as an analgesic agent.
Case Study 2: Anticancer Activity
In vitro assays were conducted using FaDu hypopharyngeal tumor cells to investigate the cytotoxicity of this compound. The compound exhibited enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, highlighting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | C17H23ClN2O3 | 127 | NAAA Inhibition |
| Bleomycin | C55H82N18O21S | N/A | Chemotherapeutic Agent |
| Other Piperidine Derivatives | Varies | N/A | Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
